molecular formula C18H17N3O3S2 B3297380 N-(4-(pyridin-3-yl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895443-15-9

N-(4-(pyridin-3-yl)thiazol-2-yl)-3-tosylpropanamide

Cat. No. B3297380
CAS RN: 895443-15-9
M. Wt: 387.5 g/mol
InChI Key: DKIAPNVFJMIYIV-UHFFFAOYSA-N
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Description

“N-(4-(pyridin-3-yl)thiazol-2-yl)-3-tosylpropanamide” is a complex organic compound that contains a pyridine ring and a thiazole ring . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hydrazonoyl halides . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound which contains three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds . They can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-3-tosylpropanamide is not fully understood, but studies have suggested that it acts by modulating various signaling pathways involved in cell growth, survival, and inflammation. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. This compound has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory response. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-(pyridin-3-yl)thiazol-2-yl)-3-tosylpropanamide is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. This compound has also been found to have low toxicity towards normal cells, which is essential for the development of safe and effective drugs. However, the limitations of this compound include its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-(4-(pyridin-3-yl)thiazol-2-yl)-3-tosylpropanamide. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research is the identification of the specific molecular targets and signaling pathways involved in the anticancer and anti-inflammatory activities of this compound. Further studies are also needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings. Finally, the development of novel formulations and delivery systems for this compound could improve its bioavailability and therapeutic efficacy.

Scientific Research Applications

N-(4-(pyridin-3-yl)thiazol-2-yl)-3-tosylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to enhance the efficacy of chemotherapy drugs when used in combination therapy.
In addition to its anticancer properties, this compound has also been studied for its anti-inflammatory and antimicrobial activities. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-13-4-6-15(7-5-13)26(23,24)10-8-17(22)21-18-20-16(12-25-18)14-3-2-9-19-11-14/h2-7,9,11-12H,8,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIAPNVFJMIYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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